![molecular formula C18H13BrN2O2S2 B6594835 4-(4-溴噻吩-2-基)-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶 CAS No. 1415560-65-4](/img/structure/B6594835.png)

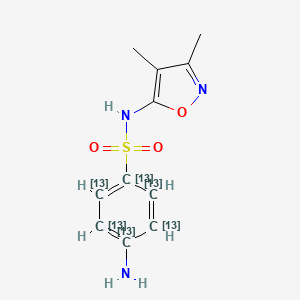

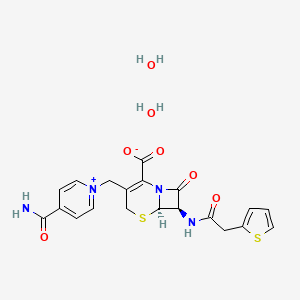

4-(4-溴噻吩-2-基)-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

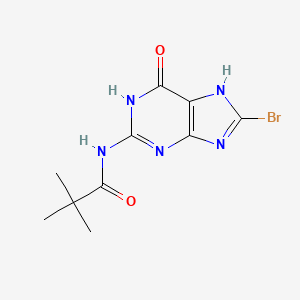

The compound “4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains several functional groups including a bromothiophenyl group, a tosyl group, and a pyrrolo[2,3-b]pyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, and density can be determined experimentally . NMR and IR spectroscopy can provide information about its chemical structure .

科学研究应用

激酶抑制剂

杂环化合物,如吡唑并[3,4-b]吡啶,由于它们能够通过多种结合模式与激酶相互作用,因此显示出多功能性,使其成为激酶抑制剂设计中的关键支架。该支架通常与激酶的铰链区结合,证明了其在药物应用中的重要性 (Wenglowsky, 2013).

药物发现

吡咯烷环,一个五元氮杂环,广泛用于药物化学中,以开发治疗人类疾病的化合物。它的饱和性和非平面性极大地影响分子的立体化学,提供了广泛的生物活性 (Li Petri 等,2021).

杂环 N-氧化物分子

杂环 N-氧化物衍生物,包括由吡啶和吲唑合成的衍生物,在有机合成、催化和药物应用中发挥着至关重要的作用。它们在形成金属配合物和充当催化剂方面的功能突出了它们在高级化学和药物开发中的重要性 (Li 等,2019).

超分子化学

卡[4]吡咯由于其易于合成和与卡[4]芳烃的结构相似性,已被用于超分子胶囊的自组装。这些源自卡吡咯支架的胶囊表现出独特的阴离子结合特性和包含客体分子的潜力 (Ballester, 2011).

光学和材料科学

二酮吡咯并吡咯(DPP)是突出染料,用于广泛的应用中,包括颜料和电子设备,由于其出色的光学性能和稳定性。它们合成,反应性和光学性质已经过广泛研究,突出了它们在研究和工业应用中的重要性 (Grzybowski & Gryko, 2015).

作用机制

Mode of Action

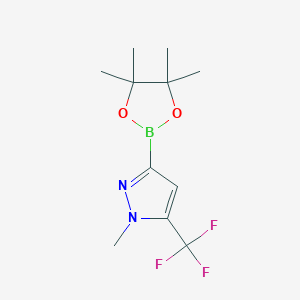

The compound is likely to interact with its targets through a mechanism involving the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

属性

IUPAC Name |

4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S2/c1-12-2-4-14(5-3-12)25(22,23)21-9-7-16-15(6-8-20-18(16)21)17-10-13(19)11-24-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHZVAJKAMOILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC(=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138088 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415560-65-4 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]](/img/structure/B6594795.png)

![2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile](/img/structure/B6594802.png)

![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)